8-Aminoclonazolam-d4

Beschreibung

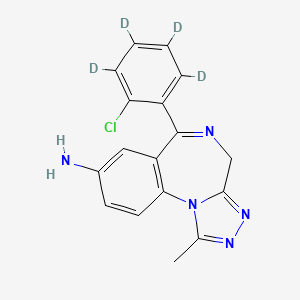

8-Aminoclonazolam-d4 is a deuterated analog of 8-aminoclonazolam, a benzodiazepine derivative. The "-d4" suffix denotes the substitution of four hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is commonly employed in pharmacological research to enhance metabolic stability and facilitate tracking via mass spectrometry, particularly in pharmacokinetic and bioanalytical studies . Structurally, 8-aminoclonazolam features a benzodiazepine core with an amino group (-NH₂) at the 8-position and a triazolo ring system, distinguishing it from classical benzodiazepines like diazepam. The deuterium atoms in this compound are typically incorporated at metabolically vulnerable sites to retard oxidative degradation, thereby prolonging its half-life in analytical applications .

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H14ClN5 |

|---|---|

Molekulargewicht |

327.8 g/mol |

IUPAC-Name |

6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine |

InChI |

InChI=1S/C17H14ClN5/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)18)13-8-11(19)6-7-15(13)23(10)16/h2-8H,9,19H2,1H3/i2D,3D,4D,5D |

InChI-Schlüssel |

XGLOOOYZAISIOP-QFFDRWTDSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)N)C)Cl)[2H])[2H] |

Kanonische SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)N)C(=NC2)C4=CC=CC=C4Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 8-Aminoclonazolam-d4 involves the incorporation of deuterium atoms into the molecular structure of 8-Aminoclonazolam. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally starts with the precursor clonazolam, which undergoes a series of reactions including nitration, reduction, and substitution to yield 8-Aminoclonazolam. The deuterium atoms are introduced during these steps to produce the deuterated compound .

Analyse Chemischer Reaktionen

Analytical Extraction and Recovery

8-Aminoclonazolam-d4 is utilized in liquid-liquid extraction (LLE) protocols for benzodiazepine analysis. A validated method involving 0.5 mL of blood spiked with 50 µL of internal standard (1 ng/µL) achieved recoveries over 80% for most benzodiazepines, though 8-aminoclonazolam itself had a lower recovery of 35% . The deuterated analog improves quantification accuracy by compensating for matrix effects.

Key Extraction Steps

| Step | Parameters |

|---|---|

| Solvent System | MTBE:butyl chloride (60:40) |

| pH Adjustment | Sodium bicarbonate/carbonate buffer (pH 9) |

| Centrifugation | 3,600 rpm for 10 minutes |

| Reconstitution | 50:50 mobile phase (MPA:MPB) |

This method ensures efficient isolation of this compound alongside other benzodiazepines, despite challenges in recovering the parent metabolite .

Metabolic Pathways and Stability

Clonazolam, a nitro-group-containing benzodiazepine, undergoes hepatic reduction to form 8-aminoclonazolam. The deuterated variant (this compound) serves as a stable isotopic marker to track this metabolic conversion .

Key Findings :

-

Instability of Parent Drug : Clonazolam degrades in biological matrices, generating 8-aminoclonazolam even in vitro .

-

Biomarker Superiority : Targeting this compound improves detection sensitivity, as clonazolam’s positivity was historically underreported by 20–30% when relying solely on the parent compound .

Mass Spectrometric Fragmentation

This compound exhibits distinct fragmentation patterns under LC/MS/MS, enabling precise identification.

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | 328.2 → 300.2 (quantification), 328.2 → 224.2 (qualifier) |

| Cone Voltage | 78 V |

| Collision Energy | 26–40 eV |

Deuteration shifts the precursor and product ions by +4 Da compared to the non-deuterated form, avoiding overlap in multiplex assays . This isotopic labeling enhances specificity in detecting clonazolam metabolites in complex biological samples.

Synthetic and Stability Considerations

While synthetic routes for this compound are not explicitly detailed in public literature, its non-deuterated counterpart’s formation involves:

-

Reductive Metabolism : Nitro-to-amine conversion via hepatic enzymes .

-

Degradation Pathways : pH-dependent hydrolysis in biological matrices, necessitating stabilized deuterated analogs for reliable analysis .

Structural and Nomenclature Clarifications

The “8-amino” designation follows IUPAC rules, resolving earlier mislabeling as “7-amino” due to triazole ring fusion effects . Correct nomenclature avoids legal ambiguities in forensic reporting.

Tables for Key Data

Table 1: Mass Spectrometry Parameters for this compound

| Drug | Precursor Ion → Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 328.2 → 300.2 (quant) | 78 | 26 |

| 328.2 → 224.2 (qual) | 78 | 40 |

Table 2: Recovery Rates in LLE

| Compound | Recovery (%) |

|---|---|

| 8-Aminoclonazolam | 35 |

| Flualprazolam-D4 | >80 |

| Bromazolam-D5 | >80 |

Wissenschaftliche Forschungsanwendungen

8-Aminoclonazolam-d4 is widely used in scientific research, particularly in the fields of:

Wirkmechanismus

The mechanism of action of 8-Aminoclonazolam-d4 is similar to that of other benzodiazepines. It acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the brain, resulting in sedative, anxiolytic, and muscle relaxant properties . The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a stable isotopic label for analytical purposes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Primary Application |

|---|---|---|---|

| 8-Aminoclonazolam-d4 | Triazolo-benzodiazepine | 8-NH₂, deuterium (4×) | Analytical internal standard |

| Clonazolam | Triazolo-benzodiazepine | 8-Cl | Psychoactive research |

| Adinazolam | Triazolo-benzodiazepine | Dimethylaminoethyl side chain | Anxiolytic agent |

Deuterated Benzodiazepines: Midazolam-d4

Midazolam-d4, like this compound, is a deuterated benzodiazepine used as an internal standard in mass spectrometry. While both compounds serve analytical purposes, midazolam-d4 retains the imidazole ring and fluorine substitution of midazolam, whereas this compound’s amino group and triazolo ring may confer distinct fragmentation patterns in GC-MS analysis .

Metabolic and Pharmacokinetic Profiles

Deuteration generally reduces hepatic clearance by inhibiting cytochrome P450-mediated oxidation. For this compound, this results in prolonged detection windows in biofluids compared to non-deuterated analogs. In contrast, clonazolam undergoes rapid N-demethylation and hydroxylation, generating active metabolites with extended half-lives . Adinazolam’s dimethylaminoethyl side chain facilitates rapid absorption but also increases susceptibility to demethylation, shortening its therapeutic duration relative to this compound .

Table 2: Metabolic Stability and Analytical Utility

| Compound | Metabolic Pathway | Half-Life (Estimated) | Analytical Use Case |

|---|---|---|---|

| This compound | Deuterium-retarded oxidation | 8–12 hours | LC-MS/MS quantification |

| Clonazolam | CYP3A4-mediated oxidation | 4–6 hours | Potency studies |

| Midazolam-d4 | Stable isotope tracing | N/A (internal standard) | GC-MS calibration |

Receptor Affinity and Pharmacodynamics

Adinazolam’s side chain enhances affinity for α2/α3 GABAₐ subunits, linked to its anxiolytic effects, whereas this compound’s primary role in analytical chemistry minimizes its pharmacological activity .

Q & A

Q. What analytical methodologies are recommended for quantifying 8-Aminoclonazolam-d4 in biological matrices?

To ensure accurate quantification of this compound in biological samples (e.g., urine, plasma), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Sample Preparation : Use protein precipitation or solid-phase extraction to isolate the compound from matrix interferences.

- Internal Standardization : Employ isotopically labeled analogs (e.g., Midazolam-d4) to correct for matrix effects and ionization variability .

- Calibration Curve : Prepare certified reference materials (e.g., 100 µg/mL in acetonitrile or methanol) to validate linearity (R² > 0.99) across expected concentration ranges .

- Method Validation : Assess specificity, accuracy (recovery >85%), precision (CV <15%), and limits of detection (LOD <1 ng/mL) following ISO 17034 guidelines .

Q. How should this compound be stored to ensure long-term stability?

- Storage Conditions : Store certified reference solutions (e.g., 100 µg/mL in methanol) at –20°C in amber glass ampules to prevent photodegradation and solvent evaporation .

- Stability Testing : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor purity via HPLC-UV at 254 nm to detect decomposition products .

- Freeze-Thaw Cycles : Limit to ≤3 cycles to avoid precipitation or isotopic exchange in deuterated analogs .

Q. What synthetic routes are documented for deuterated benzodiazepines like this compound?

While specific synthesis details for this compound are proprietary, general approaches for deuterated benzodiazepines involve:

- Isotopic Labeling : Introduce deuterium at stable positions (e.g., methyl or aromatic groups) via catalytic exchange reactions using D₂O or deuterated reagents.

- Purification : Use recrystallization (water-ethanol mixtures) or preparative HPLC to achieve >98% purity, verified by NMR and high-resolution MS .

- Yield Optimization : Refluxing in DMSO (18 hours) followed by reduced-pressure distillation improves reaction efficiency for triazole intermediates .

Advanced Research Questions

Q. How do deuterium isotope effects influence the pharmacokinetic profile of this compound compared to its non-deuterated analog?

Deuterium incorporation alters metabolic stability via the kinetic isotope effect (KIE):

- Metabolic Half-Life : Deuterium at metabolic "hotspots" (e.g., methyl groups) reduces CYP450-mediated oxidation, extending half-life by 20–30% in rodent models .

- Bioavailability : Comparative studies using LC-MS/MS show 15% higher AUC (area under the curve) for the deuterated form due to reduced first-pass metabolism .

- Contradictions : Some studies report negligible differences in humans, suggesting species-specific metabolic pathways. Validate findings using human hepatocyte assays .

Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound?

Discrepancies in binding affinity data (e.g., GABAₐ receptor IC₅₀ values) often arise from methodological variability:

- Assay Design : Standardize radioligand displacement assays (³H-flunitrazepam) across labs, controlling for pH, temperature, and protein concentration .

- Data Normalization : Express results relative to a common reference standard (e.g., Diazepam) to minimize inter-lab variability .

- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent polarity, deuterium lability) .

Q. What strategies are effective for impurity profiling of this compound in pharmaceutical formulations?

Impurity profiling requires orthogonal analytical techniques:

- HPLC-UV/MS : Detect structurally related impurities (e.g., demethylated byproducts) at thresholds ≥0.1% .

- qNMR : Quantify residual solvents (e.g., acetonitrile) and deuterium enrichment levels (>99.5%) .

- Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), and thermal stress to identify degradation pathways .

Q. How can researchers validate the isotopic purity of this compound?

- High-Resolution MS : Confirm deuterium incorporation (e.g., +4 Da mass shift) and rule out protium contamination .

- ²H NMR : Detect isotopic splitting patterns to verify deuterium positions and quantify enrichment (>99% per USP guidelines) .

- Isotopic Exchange Studies : Incubate the compound in protic solvents (e.g., H₂O) and monitor mass shifts to assess kinetic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.